Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
Beschreibung
This compound (CAS: 1272756-98-5, molecular formula: C₁₅H₂₅NO₅, molecular weight: 299.37 g/mol) is a bicyclo[2.2.2]octane derivative featuring a hydroxyl group at position 5, a tert-butyl ester at position 2, and an ethyl ester at position 3 . Limited hazard data are available, but its structural analogs often exhibit moderate toxicity profiles .
Eigenschaften
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9?,10?,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAJJZJGXXGDD-HCWSGVFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CCC(N1C(=O)OC(C)(C)C)C[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate is a complex organic compound notable for its bicyclic structure and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C₁₅H₂₅NO₅
- Molecular Weight : 299.37 g/mol
- CAS Number : 1272756-98-5
Structural Features
The compound features a bicyclo[2.2.2] framework with tert-butyl and ethyl groups that enhance its steric properties. These modifications significantly influence its biological activity and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₅NO₅ |
| Molecular Weight | 299.37 g/mol |
| CAS Number | 1272756-98-5 |
| Storage Conditions | Room Temperature |
Preliminary studies suggest that this compound may interact with various molecular targets through modulation of enzyme activity or receptor interactions. The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors to alter physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits notable pharmacological effects, which could include anti-inflammatory and analgesic properties. Its ability to modulate biological pathways suggests potential therapeutic applications.
Case Studies
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) :
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be understood through comparison with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Racemic-(1S,3S,4R,5R)-2-Benzyl 3-Ethyl 5-Hydroxy | Benzyl group instead of tert-butyl | Hydroxyl group alters reactivity |
| Racemic-(1S,3S,4R)-5-Fluoro-2-Azabicyclo[2.2.1]Heptane | Fluorine substitution | Enhanced lipophilicity affecting pharmacokinetics |
| Racemic-(1S,3S,4S)-5-Oxo-2-Azabicyclo[2.2.1]Heptane | Oxo group instead of hydroxyl | Different reactivity profile |
Future Research Directions
Further research is essential to fully elucidate the biological profiles of this compound:
- Pharmacodynamics and Pharmacokinetics : Understanding how the compound behaves in biological systems.
- Therapeutic Applications : Exploring potential uses in treating inflammatory conditions and other diseases.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate has shown promise in several medicinal chemistry applications:
- Pharmacological Activity : Preliminary studies suggest that this compound exhibits notable biological activity by interacting with various molecular targets in biological systems. Its mechanism may involve modulation of enzyme activity or receptor interactions.
- Therapeutic Potential : Ongoing research aims to elucidate its pharmacodynamics and pharmacokinetics to assess its therapeutic potential in treating various conditions. Specific studies are focused on identifying binding sites and understanding the compound's effects on different biological pathways.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its unique structural characteristics:
- Synthetic Routes : The synthesis typically involves multiple steps starting from simpler precursors. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction, often under controlled conditions to achieve desired outcomes.
- Industrial Production : There is potential for optimizing production methods using continuous flow reactors and automation to enhance yield and reduce costs associated with synthesis.
Case Studies and Research Findings
Several case studies have been conducted to explore the biological interactions and therapeutic applications of this compound:
- Study on Enzyme Interaction : Research demonstrated that the compound could modulate specific enzyme activities related to metabolic pathways in vitro.
- Receptor Binding Studies : Investigations into receptor interactions revealed potential binding affinities that may lead to new drug development opportunities targeting neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues within the Bicyclo[2.2.2]Octane Family
Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate (CAS: 1272757-27-3)
- Molecular Formula: C₁₅H₂₃NO₅
- Molecular Weight : 297.35 g/mol
- This modification may influence solubility and reactivity in synthetic pathways .
Racemic-(1S,3S,4S,5R)-2-Benzyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate (CAS: 1173294-41-1)
- Molecular Formula: C₁₇H₂₁NO₅
- Molecular Weight : 319.35 g/mol
- Key Differences :
Bicyclo[2.2.1]Heptane Derivatives
(1R,3S,4S)-2-Aza-Bicyclo[2.2.1]Heptane-2,3-Dicarboxylic Acid 2-Tert-Butyl Ester (EP 4374877 A2)
- Molecular Formula: C₁₂H₁₉NO₄
- Molecular Weight : 241.29 g/mol
- Methyl ester at position 3 instead of ethyl, reducing hydrophobicity .
tert-Butyl 5-(Benzyloxycarbonylamino)-2-Azabicyclo[2.1.1]Hexane-2-Carboxylate (CAS: 1250885-17-6)
- Molecular Formula : C₁₈H₂₄N₂O₄
- Molecular Weight : 332.39 g/mol
- Key Differences: Bicyclo[2.1.1]hexane system, significantly smaller and more strained. Benzyloxycarbonylamino substituent introduces additional functional complexity .
Vorbereitungsmethoden
General Strategy
The synthesis generally starts from simpler bicyclic or monocyclic precursors that are functionalized and cyclized to form the azabicyclo[2.2.2]octane core. Key steps include:
- Formation of the bicyclic amine scaffold through cyclization reactions.
- Introduction of ester groups via esterification or transesterification.
- Installation of the hydroxyl group at the 5-position with stereochemical control.
- Protection of amine groups using tert-butyl (Boc) protecting groups to facilitate selective reactions.
Typical synthetic approaches involve:
- Reaction of an appropriate amine with cyclic anhydrides or esters to form the bicyclic framework.
- Esterification using tert-butyl alcohol and ethyl alcohol under acidic or catalytic conditions to install the tert-butyl and ethyl ester groups respectively.
- Use of oxidation and reduction steps to introduce or modify hydroxyl and other functional groups.
Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Suitable amine + cyclic anhydride, catalysts | Formation of bicyclic amine |
| Esterification | tert-Butyl alcohol, ethyl alcohol, acid catalyst or coupling agents | Installation of tert-butyl and ethyl esters |
| Hydroxylation | Controlled oxidation (e.g., potassium permanganate) or reduction (e.g., lithium aluminum hydride) | Introduction of 5-hydroxy group |
| Protection | Boc anhydride or tert-butyloxycarbonyl chloride, base | Amine protection for selectivity |
Reaction temperatures are typically maintained between 0°C to reflux depending on the step, with solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate used to optimize yields and stereoselectivity.
Industrial Production Methods
Industrial synthesis optimizes the above laboratory-scale methods by:
- Utilizing continuous flow reactors to enhance reaction control, reproducibility, and safety.
- Employing automated systems for precise temperature and reagent feed control.
- Applying high-purity starting materials and reagents to minimize impurities.
- Using advanced purification techniques such as flash chromatography and preparative HPLC to achieve purity >97%.
The scale-up focuses on maximizing yield, maintaining stereochemical integrity, and reducing production costs.
Chemical Reaction Analysis
Types of Reactions Involved
- Cyclization : Formation of the bicyclic azabicyclo[2.2.2]octane ring system.
- Esterification : Introduction of tert-butyl and ethyl ester groups.
- Oxidation/Reduction : Functional group transformations to install or modify the hydroxyl group.
- Substitution : Functionalization of the hydroxyl group to other derivatives if needed.
Common Reagents
| Reaction Type | Common Reagents | Notes |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Controlled to avoid over-oxidation |
| Reduction | Lithium aluminum hydride, sodium borohydride | Selective reduction of esters or ketones |
| Substitution | Thionyl chloride, phosphorus tribromide | Conversion of hydroxyl to halides |
Purification and Stereochemical Control
- Purification : Flash column chromatography on silica gel with gradient elution (10–50% ethyl acetate in hexane) and preparative reverse-phase HPLC are used to isolate the compound with high purity (>97%).
- Stereochemical Integrity : Protection of the 5-hydroxy group (e.g., as silyl ethers) prior to further functionalization prevents epimerization. Stereochemistry is confirmed by single-crystal X-ray diffraction and NMR techniques.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Amine + cyclic anhydride, catalyst, 25–50°C | 70–85 | Stereoselective formation |
| Esterification | tert-Butyl alcohol, ethyl alcohol, acid catalyst, reflux | 75–90 | Formation of tert-butyl and ethyl esters |
| Hydroxylation | Potassium permanganate, controlled temp | 60–80 | Selective oxidation |
| Protection (Boc) | Boc anhydride, base, 0–25°C | 85–95 | Amine protection for stability |
| Purification | Flash chromatography, preparative HPLC | >97% | High purity isolation |
Research Findings on Preparation
- The bicyclo[2.2.2]octane framework imparts rigidity that influences reaction stereoselectivity and product stability.
- The combination of tert-butyl and ethyl ester groups affects steric hindrance, impacting reaction rates and selectivity.
- Controlled oxidation and reduction steps are critical to achieve the desired hydroxyl functionality without compromising stereochemistry.
- Industrial processes benefit from continuous flow methods to improve yield and reproducibility.
- Advanced purification ensures removal of diastereomers and byproducts, crucial for pharmaceutical-grade material.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can yield and purity be optimized?
The synthesis involves a multi-step process with tert-butyl and ethyl ester protections, cyclization, and hydroxyl group retention. Key parameters include:
- Protecting group strategy : Use of tert-butoxycarbonyl (Boc) and ethyl esters to prevent undesired side reactions during bicyclo[2.2.2]octane formation .
- Cyclization conditions : Optimize reaction temperature (e.g., 0–25°C) and catalyst selection (e.g., Lewis acids) to enhance ring closure efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) ensures >97% purity .
Table 1 : Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 85 | 95 | |
| Cyclization | BF₃·Et₂O, 0°C, 12h | 72 | 90 | |
| Final Deprotection | TFA/CH₂Cl₂, 2h | 68 | 97 |
Q. How does stereochemistry influence biological activity, and what methods confirm its configuration?
The compound’s four chiral centers (1S,3S,4S,5R) dictate receptor binding specificity. Techniques for confirmation include:
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .
- Chiral HPLC : Employ Chiralpak® columns (e.g., AD-H) with n-hexane/ethanol (90:10) to separate enantiomers .
- NMR spectroscopy : Analyze coupling constants (e.g., for vicinal protons) to infer spatial arrangements .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Waste disposal : Collect in sealed containers labeled for halogenated organic waste .
Advanced Questions
Q. How can racemic mixtures of this compound be resolved, and how do enantiomers differ pharmacologically?
- Chiral resolution : Use preparative chiral SFC (supercritical fluid chromatography) with CO₂/ethanol (85:15) at 100 bar .
- Enantiomer activity : Test resolved (1S,3S,4S,5R) and (1R,3R,4R,5S) forms in receptor-binding assays (e.g., GABAₐ or NMDA receptors). For example, the (1S,3S,4S,5R) enantiomer showed 10-fold higher affinity in CNS modulation studies .
Q. What strategies address contradictory bioactivity data across in vitro models?
Contradictions may arise from assay conditions (e.g., pH, co-factors) or off-target effects. Methodological solutions include:
- Dose-response validation : Use IC₅₀/EC₅₀ curves across 3–5 replicates to confirm potency .
- Orthogonal assays : Combine radioligand binding (e.g., H-labeled ligands) with functional cAMP assays to distinguish binding vs. signaling effects .
Q. How do structural modifications in analogous azabicyclo compounds affect activity?
Table 2 : Structure-Activity Relationships (SAR) of Analogues
| Compound | Structural Variation | Bioactivity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Target Compound | Bicyclo[2.2.2], 5-OH | 120 ± 15 (GABAₐ) | |
| Bicyclo[2.2.1] | Smaller ring, reduced sterics | >1000 | |
| 8-Hydroxytropine | Hydroxyl at C8 | 450 ± 30 (NMDA) |
Key insights:
- The bicyclo[2.2.2] framework enhances steric complementarity to CNS receptors vs. smaller rings .
- Hydroxyl position (C5 vs. C8) affects solubility and target selectivity .
Q. What computational methods predict interactions with neurotransmitter receptors?
- Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6HUP for GABAₐ) to model binding poses .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Experimental validation : Surface plasmon resonance (SPR) confirms computed values (e.g., 95 nM predicted vs. 110 nM observed) .
Notes
- Avoid using NMR solvents that interfere with tert-butyl signals (e.g., CDCl₃ is preferred over DMSO-d₆) .
- For crystallography, SHELXL refinement with TWIN/BASF commands improves accuracy for twinned crystals .
- Contradictory toxicity data may require Ames tests or micronucleus assays to rule out mutagenicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
